molecular formula C12H16N2O2 B12950621 Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B12950621
M. Wt: 220.27 g/mol
InChI Key: LMPSDODHRVNQQQ-UHFFFAOYSA-N
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Description

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its high strain and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound also contains a pyrazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(bicyclo[111]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, which allows for the formation of the bicyclo[1.1.1]pentane structure on a large scale . The pyrazole ring can be introduced through a cyclization reaction involving appropriate precursors, and the ethyl ester group is typically added via esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of flow chemistry techniques for the photochemical addition step and the development of efficient purification methods to isolate the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the ester group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 1-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-11(15)10-4-8(2)14(13-10)12-5-9(6-12)7-12/h4,9H,3,5-7H2,1-2H3

InChI Key

LMPSDODHRVNQQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C23CC(C2)C3

Origin of Product

United States

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